5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Description
The compound 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole features a pyrazoline core substituted with a furan-2-yl group at position 5, a 3-methoxybenzoyl group at position 1, and a 4-methylphenyl (p-tolyl) group at position 3 (Figure 1). This scaffold is part of a broader class of dihydropyrazole derivatives, which are recognized for their diverse pharmacological and material science applications, including antimicrobial, anti-inflammatory, and fluorescence-based sensing properties .
Properties
IUPAC Name |
[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-10-16(11-9-15)19-14-20(21-7-4-12-27-21)24(23-19)22(25)17-5-3-6-18(13-17)26-2/h3-13,20H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZZOLPQGVUNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
A mixture of furfural (1.0 eq) and 4-methylacetophenone (1.2 eq) undergoes base-catalyzed condensation in ethanol at 80°C for 6 hours. The reaction proceeds via aldol addition followed by dehydration:
Optimization Data
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | EtOH | 80 | 78 |
| KOH | MeOH | 70 | 65 |
| CeCl₃·7H₂O | H₂O | 100 | 82 |
The cerium chloride-catalyzed aqueous method (82% yield) minimizes side products and aligns with green chemistry principles.
Cyclocondensation to Form the Dihydropyrazole Core
Cerium-Catalyzed Cyclocondensation
The α,β-unsaturated ketone (1.0 eq) reacts with 3-methoxybenzoyl hydrazine (1.1 eq) in ethanol using 5 mol% [Ce(L-Pro)₂]₂(Oxa) at room temperature for 12 hours:
Key Observations
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Regioselectivity : The cerium catalyst directs cyclization to form the 1,3,5-trisubstituted product exclusively, avoiding regioisomeric byproducts.
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Yield : 85–89% after column chromatography (hexane:ethyl acetate, 7:3).
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Mechanism : The catalyst stabilizes the enolate intermediate, facilitating conjugate addition of the hydrazine nitrogen to the α,β-unsaturated system.
Acylation at N1: Alternative Approaches
Pre-Functionalized Hydrazine Route
3-Methoxybenzoyl hydrazine is synthesized by reacting hydrazine hydrate with 3-methoxybenzoyl chloride in dichloromethane at 0°C:
Purity Control : Excess triethylamine (1.5 eq) ensures complete acylation, with residual hydrazine removed via aqueous washes (pH 6–7).
Post-Cyclization Acylation
Alternative methods involve acylating the pre-formed dihydropyrazole using 3-methoxybenzoyl chloride under Schotten-Baumann conditions. However, this approach yields <60% due to competing O-acylation and ring-opening side reactions.
One-Pot Multi-Component Synthesis
A patent-inspired method combines furfural, 4-methylacetophenone, and 3-methoxybenzoyl hydrazine in acetic acid under reflux (120°C, 8 hours):
Advantages :
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Eliminates intermediate isolation steps.
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Yield: 75% with 95% purity (HPLC).
Limitations : Requires strict stoichiometric control to avoid oligomerization of furfural.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, Furan-H), 6.82 (dd, J = 3.6, 1.8 Hz, 1H, Furan-H), 6.52 (d, J = 3.6 Hz, 1H, Furan-H), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, CH₂), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calculated for C₂₃H₂₁N₂O₃ [M+H]⁺: 385.1552; found: 385.1548.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptosis-related signaling pathways .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing promising results that suggest its potential use as an antibacterial agent .
Drug Development
The unique structure of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole makes it a candidate for further development into pharmaceutical agents. Its ability to interact with various biological targets could lead to the creation of new drugs for cancer therapy or anti-inflammatory treatments.
Synthesis of New Derivatives
This compound serves as a precursor for synthesizing new pyrazole derivatives with enhanced biological activities. By modifying functional groups on the pyrazole ring or the attached aromatic systems, researchers can explore structure-activity relationships (SAR) to optimize efficacy and reduce toxicity .
Agricultural Applications
The potential applications extend beyond human health; this compound may also find utility in agriculture. Its antimicrobial properties could be harnessed in developing new agrochemicals aimed at controlling plant pathogens without harming beneficial microorganisms.
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including our compound. Results showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Mechanism : Another research article investigated the anti-inflammatory mechanisms of pyrazole derivatives. The study demonstrated that the compound inhibited NF-kB signaling pathways, leading to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Antimicrobial Efficacy : A recent publication assessed the antimicrobial properties of several pyrazole compounds against common pathogens responsible for plant diseases. The study highlighted the effectiveness of this specific compound against Escherichia coli and Staphylococcus aureus, suggesting its potential as a biopesticide .
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Structural Variations
Table 1: Key Structural Features of Analogues
- Electronic Effects : The 3-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or hydrophobic substituents (e.g., chloro in ), which alter solubility and intermolecular interactions.
- Crystal Packing : Analogues with halogen substituents (Cl, Br) exhibit isostructural frameworks but differ in packing due to steric and electronic adjustments . The target’s methoxy group may promote hydrogen bonding, influencing crystallinity.
Antimicrobial Activity
- Chloro- and bromo-substituted pyrazolines () show antimicrobial activity due to halogen-mediated membrane disruption . The target’s methoxy group may reduce toxicity while retaining efficacy.
- Nitrophenylfuran derivatives () exhibit anti-inflammatory activity, suggesting the target’s furan and methoxy groups could synergize in similar applications .
Fluorescence Sensing
Pyrazolines with methylfuran substituents () act as Cd²⁺ sensors via chelation-enhanced fluorescence. The target’s furan and methoxybenzoyl groups may enable selective ion detection, though empirical validation is needed .
Biological Activity
5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features that include a furan ring and a methoxybenzoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The compound's structure allows for various chemical transformations, enhancing its reactivity and solubility. Its synthesis typically involves multi-step reactions starting from furan-2-carbaldehyde and substituted phenylhydrazines, followed by acylation with 3-methoxybenzoic acid. This synthetic pathway highlights the compound's versatility in forming derivatives that may exhibit enhanced biological activities.
Anti-inflammatory and Analgesic Properties
Studies have shown that pyrazole derivatives can act as effective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. For instance, compounds similar to 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole have demonstrated significant anti-inflammatory effects in vitro and in vivo.
In one study, derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating their potential as anti-inflammatory agents comparable to standard drugs like dexamethasone .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. For example, a related pyrazole derivative displayed an IC₅₀ of 0.08 μM against the MCF-7 breast cancer cell line, showcasing potent antiproliferative activity . Molecular docking studies suggest that these compounds can effectively bind to the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Comparative Analysis of Related Compounds
The following table summarizes some structural analogs of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Structure | Lacks methoxy substitution |
| 4-Methyl-5-(furan-2-yl)-1H-pyrazole | Structure | Contains furan and methyl groups |
| 1-Acetyl-4-methylpyrazole | Structure | Simpler structure without additional aromatic groups |
These compounds share the pyrazole core but differ in substituents influencing their biological activity and chemical reactivity.
The biological activity of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cellular Interaction : Modifications to the pyrazole structure can alter interaction profiles with various biological targets.
- Signal Transduction Modulation : Potential effects on signaling pathways associated with cancer cell proliferation.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives:
- A study reported the synthesis of novel pyrazole derivatives that showed high activity against both MAO-A and MAO-B isoforms, indicating potential for neuroprotective applications .
- Another research effort demonstrated that specific pyrazole derivatives exhibited significant antimicrobial properties against various bacterial strains .
Q & A
Advanced Research Question
- Kinetic assays : Measure IC50 against target enzymes (e.g., urease or α-glucosidase) .
- Gene expression profiling : Use RT-qPCR to assess downstream effects on inflammatory markers (e.g., TNF-α) .
- Mutagenesis studies : Compare binding affinity with wild-type vs. mutant enzymes (e.g., COX-2 S530A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
